molecular formula C13H15N3OS2 B5547700 N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Cat. No.: B5547700
M. Wt: 293.4 g/mol
InChI Key: SYQXWVXXMFIEBH-UHFFFAOYSA-N
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Description

N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound characterized by the presence of a thiadiazole ring and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include thiosemicarbazide and carboxylic acids.

    Introduction of the Isopropyl Group: The isopropyl group can be introduced via alkylation reactions using isopropyl halides in the presence of a base.

    Attachment of the Phenylsulfanyl Group: The phenylsulfanyl group is introduced through nucleophilic substitution reactions, typically using thiophenol and an appropriate leaving group.

Industrial Production Methods

Industrial production of N1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole ring or the phenylsulfanyl group, resulting in the formation of amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are employed.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or stability.

Mechanism of Action

The mechanism of action of N1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring and phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N~1~-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
  • N~1~-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide
  • N~1~-(5-propyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide

Uniqueness

N~1~-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(phenylsulfanyl)acetamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

2-phenylsulfanyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS2/c1-9(2)12-15-16-13(19-12)14-11(17)8-18-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYQXWVXXMFIEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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